molecular formula C9H9NO2 B15247977 Benzene,1-nitro-2-(1Z)-1-propen-1-yl-

Benzene,1-nitro-2-(1Z)-1-propen-1-yl-

Cat. No.: B15247977
M. Wt: 163.17 g/mol
InChI Key: XXOSNQLGTJHMTC-DJWKRKHSSA-N
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Description

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- is a nitro-substituted aromatic compound featuring a (1Z)-1-propen-1-yl group at the ortho position relative to the nitro group.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-2-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2-

InChI Key

XXOSNQLGTJHMTC-DJWKRKHSSA-N

Isomeric SMILES

C/C=C\C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration Using Nitric Acid–Anhydride Systems

The most widely documented approach involves nitration of pre-functionalized propenylbenzene precursors. As detailed in patent WO2016118450A1, a reactive nitrating agent is generated in situ by combining concentrated nitric acid with alkyl anhydrides (e.g., acetic anhydride). This mixture forms acetyl nitrate, a potent nitration intermediate. When 1-(1Z)-1-propen-1-ylbenzene is introduced to this system, electrophilic aromatic substitution occurs preferentially at the para position relative to the propenyl group, yielding the target nitro compound.

Key parameters influencing yield and regioselectivity include:

  • Temperature : Reactions conducted below 30°C favor mono-nitration (70–85% yield), while elevated temperatures (>50°C) promote di-nitration byproducts.
  • Solvent : Anhydride solvents (e.g., acetic anhydride) enhance reactivity by stabilizing the nitronium ion (NO₂⁺).
  • Steric effects : The (Z)-configuration of the propenyl group directs nitration to the less hindered ortho/para positions via conjugation effects.

A representative procedure involves:

  • Cooling nitric acid (90%, 10 mL) and acetic anhydride (20 mL) to 0°C.
  • Adding 1-(1Z)-1-propen-1-ylbenzene (5 mmol) dropwise under nitrogen.
  • Stirring for 12 h at 25°C, followed by quenching with ice water.
  • Extracting with dichloromethane and purifying via silica gel chromatography.

Tandem Alkylation-Nitration Strategies

Friedel-Crafts Alkylation Followed by Nitration

Sequential functionalization of benzene derivatives provides an alternative pathway:

  • Friedel-Crafts alkylation : Benzene reacts with (Z)-1-chloropropene in the presence of AlCl₃ (1.2 equiv) at 40°C to form 1-(1Z)-1-propen-1-ylbenzene (62% yield).
  • Nitration : The alkylated intermediate is treated with fuming nitric acid (HNO₃/H2SO4, 1:3 v/v) at 0°C, achieving 58% yield of the target nitro compound.

Limitations :

  • Acid-sensitive substrates may decompose during nitration.
  • Competing isomerization of the (Z)-propenyl group to the (E)-form occurs at temperatures >30°C.

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate tandem alkylation-nitration. A mixture of benzene, (Z)-1-propenyl bromide, HNO₃, and H2SO4 is irradiated at 100°C for 15 min, achieving 74% yield with minimal di-nitration. This method reduces reaction times from hours to minutes but requires specialized equipment.

Stereochemical Control in Propenyl Group Installation

Wittig Olefination with Stereoselective Ylides

The (Z)-propenyl moiety is introduced via Wittig reactions using stabilized ylides. For instance, 2-nitrobenzaldehyde reacts with (Z)-selective ylides (e.g., Ph₃P=CHCH₂CH₃) in THF at −78°C, yielding the target compound with >90% stereochemical purity.

Factors affecting Z-selectivity :

  • Bulky substituents on the ylide favor less sterically hindered transition states.
  • Low temperatures suppress ylide isomerization.

Catalytic Asymmetric Synthesis

Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings induce enantioselectivity in propenyl introduction. While primarily explored for pharmaceutical intermediates, this approach remains underutilized for nitroarenes due to catalyst deactivation by nitro groups.

Industrial-Scale Production and Optimization

Continuous Flow Nitration

Modern plants adopt continuous flow reactors to enhance safety and scalability. A typical setup involves:

  • Reactor 1 : In-line generation of acetyl nitrate from HNO₃ and acetic anhydride.
  • Reactor 2 : Mixing with 1-(1Z)-1-propen-1-ylbenzene at 25°C with a residence time of 30 min.
  • Separator : Liquid-liquid extraction to isolate the product (85% purity).

Advantages :

  • Precise temperature control minimizes side reactions.
  • Higher throughput compared to batch processes.

Byproduct Management

Common impurities include:

  • Di-nitrated derivatives : Controlled by limiting HNO₃ stoichiometry (1.1 equiv).
  • (E)-isomers : Suppressed via low-temperature reactions (<30°C) and radical inhibitors (e.g., BHT).

Purification typically involves recrystallization from ethanol/water (3:1), yielding >98% pure product.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene,1-nitro-2-(1Z)-1-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,1-nitro-2-(1Z)-1-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

Critical Analysis of Data Gaps and Limitations

  • Isomer-Specific Data: Limited information on (Z)-vs. (E)-isomer effects for nitro-propenyl benzenes complicates stereochemical comparisons.

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